molecular formula C12H13N5O4 B5484889 2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide

Cat. No.: B5484889
M. Wt: 291.26 g/mol
InChI Key: UBKIBJFGOFATEY-UHFFFAOYSA-N
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Description

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide is a complex organic compound that features a pyridazine ring substituted with a methoxy-methylpyrimidinyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and pyridazinyl intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazinyl ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyridazinyl derivatives.

    Substitution: Formation of substituted pyrimidinyl derivatives.

Scientific Research Applications

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide is unique due to its combination of a pyridazinyl ring with a methoxy-methylpyrimidinyl group and an acetamide group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler analogs .

Properties

IUPAC Name

2-[6-(4-methoxy-6-methylpyrimidin-2-yl)oxypyridazin-3-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7-5-11(19-2)15-12(14-7)21-10-4-3-9(16-17-10)20-6-8(13)18/h3-5H,6H2,1-2H3,(H2,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKIBJFGOFATEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=NN=C(C=C2)OCC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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